molecular formula C19H19N3O6S B3008176 N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105247-08-2

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No. B3008176
CAS RN: 1105247-08-2
M. Wt: 417.44
InChI Key: VFOYVHKJLDASMC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures of 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

  • Research Focus: Examined the crystal structures of two isomeric 1,3-benzodioxol compounds, highlighting differences in intermolecular interactions and the roles of oxygen atoms in these structures.
  • Key Finding: Significant differences were noted in the sets of intermolecular interactions, particularly involving the oxygen atoms in the compounds. This study provides insights into the structural dynamics of these compounds (Facchinetti et al., 2016).

Synthesis and Antimicrobial Activity of Thiazolidin Compounds

Synthesis and Antimicrobial Activity of New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and Acetamides

  • Research Focus: Development and evaluation of novel thiazolidin compounds for antimicrobial activity.
  • Key Finding: The study synthesized a series of thiazolidin compounds, revealing potent antimicrobial properties against various pathogens, including plant, animal, and human pathogens (Incerti et al., 2017).

Synthesis and Characterization of Celecoxib Derivatives

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents

  • Research Focus: Investigated celecoxib derivatives for potential therapeutic applications.
  • Key Finding: Identified a compound with significant anti-inflammatory and analgesic activities, showing promise for therapeutic development (Küçükgüzel et al., 2013).

Synthesis and Anticonvulsant Evaluation of Thiadiazoles

Synthesis and Anticonvulsant Evaluation of Some Novel 2,5-Disubstituted 1,3,4-Thiadiazoles

  • Research Focus: Explored the anticonvulsant potential of novel 1,3,4-thiadiazoles.
  • Key Finding: The synthesized compounds demonstrated significant anticonvulsant potential, underlining the importance of structural features for activity (Rajak et al., 2010).

Synthesis of Benzoxazole Moiety

Synthesis of Heterocyclic Containing Benzoxazole Moiety

  • Research Focus: Explored the synthesis of compounds with a benzoxazole moiety, expecting them to possess biological activity.
  • Key Finding: Elucidated the structural details of the newly synthesized compounds, which are anticipated to have biological relevance (Abdelhamid et al., 2008).

Antimicrobial Activity of 1,3-Thiazolidin Derivatives

Synthesis and Antimicrobial Activity of Some New 1,2-bis-[1,3-thiazolidin-3-yl]ethane Derivatives

  • Research Focus: Synthesized 1,2-bis-[1,3-thiazolidin-3-yl]ethane derivatives and tested their antimicrobial properties.
  • Key Finding: Found high antibacterial and antifungal activities, with some compounds showing more potency than the standard Amphotericin B (Dawood & Abu-Deif, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c23-18(20-11-13-5-6-16-17(9-13)28-12-27-16)19(24)21-14-3-1-4-15(10-14)22-7-2-8-29(22,25)26/h1,3-6,9-10H,2,7-8,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOYVHKJLDASMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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